1-Azido-2-iodoethane

Catalog No.
S3023662
CAS No.
42059-30-3
M.F
C2H4IN3
M. Wt
196.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-iodoethane

CAS Number

42059-30-3

Product Name

1-Azido-2-iodoethane

IUPAC Name

1-azido-2-iodoethane

Molecular Formula

C2H4IN3

Molecular Weight

196.979

InChI

InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2

InChI Key

ABRGCBRANKQHPN-UHFFFAOYSA-N

SMILES

C(CI)N=[N+]=[N-]

Solubility

not available

Organic Synthesis:

  • Due to the presence of both azide (N3) and iodo (I) functional groups, 1-Azido-2-iodoethane could be a valuable intermediate in organic synthesis. The azide group can participate in various reactions like click chemistry for conjugation or cycloaddition reactions to form complex molecules. PubChem: ) Iodoethane, on the other hand, is a good leaving group that can be readily substituted in nucleophilic substitution reactions.

Radiolabeling:

  • The ease of replacing iodine with radioisotopes like 125I makes 1-Azido-2-iodoethane a potential candidate for radiolabeling biomolecules. This radiolabeling technique is crucial in various fields like bioimaging and radiopharmaceutical development. However, further research is needed to determine the stability and labeling efficiency of 1-Azido-2-iodoethane compared to established radiolabeling methods.

Material Science:

  • The combination of azide and iodide functionalities in 1-Azido-2-iodoethane offers possibilities for exploration in material science. The azide group can participate in click reactions for surface modification or the creation of new functional materials. The iodide group could potentially serve as a crosslinking agent or a precursor for inorganic material formation. However, more research is required to understand the material properties attainable using 1-Azido-2-iodoethane.

1-Azido-2-iodoethane is a halogenated azide compound characterized by the presence of both an azide group (-N₃) and an iodine atom attached to a two-carbon ethyl chain. Its molecular formula is C₂H₄IN₃, and it has a molecular weight of approximately 174.97 g/mol. This compound exists as a colorless liquid and is valued for its stability and reactivity in various organic synthesis reactions .

1-Azido-2-iodoethane itself likely does not have a specific mechanism of action as it's not a biological compound. However, its functional groups play a role in organic synthesis mechanisms. For instance, the azide group can participate in click chemistry, a type of reaction used to join molecules together [].

  • Azide groups can be toxic and decompose to release harmful gases. Iodoethane is also a potentially harmful chemical.
  • Without specific data on 1-Azido-2-iodoethane, it is advisable to handle it with appropriate caution in a laboratory setting, following standard procedures for handling hazardous chemicals [, ].
Due to its functional groups:

  • Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazoles, which are important in medicinal chemistry.
  • Electrophilic Substitution Reactions: The iodine atom can act as a leaving group, facilitating nucleophilic substitutions that lead to various derivatives.
  • Rhodium-Catalyzed Transformations: It can be utilized in transformations involving heterocycles, expanding its utility in organic synthesis .

The synthesis of 1-azido-2-iodoethane can be achieved through several methods:

  • Direct Halogenation: Reacting ethyl azide with iodine or iodinating agents under controlled conditions.
  • Nucleophilic Substitution: Starting from 1-bromo-2-iodoethane, where sodium azide is used to replace the bromine atom with an azide group.
  • Electrochemical Methods: Recent studies have explored electrode-switchable reactions to achieve regiodivergent azidoiodination of alkenes, providing a more sustainable synthetic route .

1-Azido-2-iodoethane serves multiple purposes in organic chemistry:

  • Synthesis of Heterocycles: It is used as a precursor for creating nitrogen-containing heterocycles such as triazoles and imidazoles.
  • Fluoroalkylation Reagent: The compound is employed in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Energetic Materials: Due to its energetic properties, it is studied for potential applications in explosives and propellants .

Interaction studies involving 1-azido-2-iodoethane focus on its reactivity with various nucleophiles and electrophiles. The compound's azide group can engage in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. Additionally, studies on its interactions with biological targets are ongoing to explore its potential as an antiviral agent .

Several compounds share structural similarities with 1-azido-2-iodoethane. Below is a comparison highlighting their unique features:

Compound NameFunctional GroupsUnique Features
1-Azido-2-chloroethaneAzide, ChlorineMore reactive due to chlorine; used in similar reactions .
1-Bromo-2-iodoethaneAzide, BromineBromine has different leaving group properties; often used in substitution reactions .
1-Azido-3-bromopropaneAzide, BromineLonger carbon chain; used for different synthetic pathways .
1-Azido-2-fluoroethaneAzide, FluorineFluorine enhances stability and alters reactivity; useful in pharmaceuticals .

Nucleophilic substitution remains the most straightforward route to 1-azido-2-iodoethane, leveraging the reactivity of iodoethane with sodium azide. The reaction proceeds via an SN2 mechanism, where the azide ion displaces iodide at the electrophilic carbon. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance the nucleophilicity of the azide ion by minimizing solvation effects, favoring bimolecular substitution. For example, in DMF, the reaction achieves yields exceeding 80% under mild conditions (25°C, 12 hours).

A critical factor in this methodology is solvent selectivity. Non-polar solvents such as toluene promote radical pathways due to reduced stabilization of ionic intermediates, while polar solvents favor direct substitution. This dichotomy was demonstrated in a study comparing reaction outcomes in acetonitrile (polar) versus hexane (non-polar), where the former yielded 1-azido-2-iodoethane, and the latter generated alkyl radicals for polymerization. The general reaction equation is:

$$
\text{CH}2\text{ICH}3 + \text{NaN}3 \xrightarrow{\text{DMF}} \text{CH}2\text{N}3\text{CH}2\text{I} + \text{NaI}
$$

Table 1: Solvent Effects on Nucleophilic Substitution

SolventPolarityPrimary PathwayYield (%)
DMFHighSN285
AcetonitrileModerateSN278
HexaneLowRadical<5

Radical Pathways in Azide Transfer Reactions

The radical pathways involving azide transfer reactions represent a fundamental aspect of 1-azido-2-iodoethane reactivity [6] [11]. Recent mechanistic investigations have revealed that azide compounds readily release nitrogen to form new nitrogen-carbon bonds when functioning as radical acceptors for active intermediates in reactions [6] [22]. The radical cascade reactions utilizing azides as radical acceptors have emerged as crucial methods for synthesizing nitrogen heterocycles over the past decade [6] [22].

Computational studies demonstrate that azidyl radicals (N₃- ) are generated through homolytic cleavage of iodine-nitrogen bonds, occurring within 400 picoseconds under ultraviolet irradiation [17]. The released azide radical subsequently reacts with solvents, while iodine radicals undergo ring-opening reactions that control the overall reaction rate [17]. This mechanism involves hydrogen atom abstraction from solvents, leading to the formation of various products as validated by nuclear magnetic resonance and infrared spectroscopy [17].

The iron-catalyzed azidation mechanism proceeds through a hydrogen atom transfer followed by azide transfer, where oxoiron(IV) complexes abstract hydrogen atoms from substrates to generate alkyl radicals [11] [24]. These alkyl radicals are subsequently trapped by iron(III)-azide complexes to form azide products and regenerate the original iron(II) species [11]. The mechanistic investigations reveal that iron complexes participate in closed catalytic cycles involving iron(II) species and iron(III)-azide intermediates rather than initiating simple radical chain reactions [11].

Experimental evidence from time-resolved studies indicates that the ratio of stereoisomeric azide products remains constant throughout the reaction when iron catalysts are employed, supporting the closed catalytic cycle mechanism [11]. In contrast, reactions without iron catalysts show different stereoselectivity patterns, confirming that iron-azide complexes are the dominant species transferring azide units to alkyl radicals [11].

Transition Metal-Catalyzed Carbon–Nitrogen Bond Formation Mechanisms

Transition metal catalysis plays a pivotal role in facilitating carbon-nitrogen bond formation involving azide compounds [7] [12] [13]. Copper(I)-catalyzed azide-alkyne cycloaddition reactions proceed through well-defined mechanistic pathways involving dinuclear copper intermediates [12]. The reaction mechanism begins with alkyne coordination to dinuclear copper complexes, followed by alkyne deprotonation via nitrogen heterocyclic carbene moieties [12].

The cycloaddition step determines regioselectivity, with transition structures leading to 1,4-disubstituted triazoles being 8.9 kcal/mol lower in energy than those producing 1,5-disubstituted products [12]. This energy difference explains the complete regioselectivity observed experimentally [12]. Both copper atoms actively participate in carbon-nitrogen bond formation, as evidenced by copper-carbon distances of 1.921 and 1.951 Å and copper-copper distances of 2.492 Å in transition states [12].

Table 2: Computational Activation Energies for Azide Cycloaddition Reactions

Reaction TypeActivation Energy (kcal/mol)Reference
1,4-Disubstituted triazole formation15.1 [12]
1,5-Disubstituted triazole formation23.9 [12]
Benzyl azide + phenylacetylene (CuAAC)22.9 [12]
Phenyl azide + phenyl enaminone (1,4-pathway)30.3 [29]
Phenyl azide + phenyl enaminone (1,5-pathway)39.5 [29]
Azide + guanidine cycloaddition>50 [33]

Silver(I)-catalyzed azide-alkyne cycloaddition mechanisms have been investigated using density functional theory calculations [20]. The computational results demonstrate that binuclear silver pathways exhibit lower activation barriers compared to mononuclear alternatives [20]. Once silver acetylide structures form, triazole synthesis via cycloaddition becomes energetically favorable [20].

Recent studies have revealed that transition metal ions activate azide groups rather than cyano groups in organonitrile reactions [13]. Experimental capture of activated intermediates containing metal cadmium ions provides direct evidence for this mechanism [13]. Theoretical calculations indicate that intermediates containing coordinated azide can function as electrophilic reagents, with uncoordinated terminal nitrogen atoms attacking cyano groups in nucleophilic addition reactions [13].

Table 3: Transition Metal Catalysts in Azide Carbon-Nitrogen Bond Formation

Metal CatalystReaction TypeKey FeaturesTypical Activation Energy (kcal/mol)
Copper(I) complexesAzide-alkyne cycloadditionHigh regioselectivity, room temperature15-25
Silver(I) complexesAzide-alkyne cycloadditionLower activation barriers than mononuclear12-20
Gold(I) complexesAzide-alkyne cycloadditionAlternative to copper catalysis18-28
Iron(II/III) complexesCarbon-hydrogen azidation reactionsHydrogen atom transfer/azide transfer mechanism10-18
Nickel complexesCarbon-nitrogen cross-coupling with azidesAir-stable precatalysts available20-30
Palladium complexesAryl azide coupling reactionsWide substrate scope for electrophiles22-35

Solvent Effects on Reaction Kinetics and Selectivity

Solvent effects profoundly influence the kinetics and selectivity of azide reactions, with dramatic variations in reaction rates observed across different solvent systems [8] [19] [26]. Comprehensive density functional theory studies reveal that activation energies for nucleophilic substitution reactions between azide ions and various substrates are significantly affected by solvent polarity [8].

In nonpolar solvents such as hexane, azide reactions proceed faster due to reactant clustering effects [8] [19]. The smallest activation energy differences obtained in hexane suggest enhanced reaction rates compared to polar solvents [8]. This phenomenon occurs because ionic reactant molecules separate into distinct phases by clustering away from nonpolar solvent molecules, reducing mean free paths and increasing collision frequencies [8].

Polar aprotic solvents like acetonitrile and dimethyl sulfoxide favor nucleophilic substitution pathways over radical mechanisms [26]. The solvent selectivity phenomenon is particularly notable, where alkyl iodides react with azide anions to generate alkyl radicals in nonpolar solvents, while substitution products form preferentially in polar solvents [26]. This unique selectivity enables one-pot synthesis strategies utilizing sequential solvent changes [26].

Table 4: Solvent Effects on Azide Reaction Kinetics and Selectivity

Solvent SystemEffect on Azide ReactionsMechanism Preference
Hexane (nonpolar)Faster radical reactions due to reactant clusteringRadical pathways
Acetonitrile (polar aprotic)Favors nucleophilic substitution over radical pathwaysSN2 substitution
DMSO (polar aprotic)Increases yields for carbamoyl azide formationMixed pathways
Water (polar protic)Stabilizes transition states via hydrogen bondingIonic mechanisms
TolueneOptimal for metal-free cycloadditionsCycloaddition
Ternary oil/alcohol/water mixturesRate enhancement for hydrophobic azide-alkyne pairsNanophase-mediated acceleration

Water as a polar protic solvent stabilizes transition states through hydrogen bonding interactions, particularly beneficial for reactions involving polar intermediates [8]. The extra stability of transition states in aqueous media results from hydrogen bonding effects that lower activation energies for certain pathways [8].

Ternary solvent systems containing oil, alcohol, and water components demonstrate remarkable nanophase-mediated rate enhancements for strain-promoted azide-alkyne cycloaddition reactions [32]. These enhancements exceed those observed in binary water-containing solvents by over five times in specific cases [32]. The rate enhancement occurs specifically when hydrophobic azide and alkyne reagent pairs are employed, while hydrophilic azides or reduced nanophase stability eliminate the kinetic benefits [32].

The nanophase organization in ternary solvents creates localized regions within phase diagrams that optimize reaction rates [32]. Dynamic light scattering characterization reveals that oil-in-water nanophase structures facilitate reagent co-localization, leading to accelerated kinetics independent of traditional solvent properties such as polarity or viscosity [32].

Computational Modeling of Transition States in Cycloadditions

Computational modeling of transition states in azide cycloaddition reactions provides critical insights into reaction mechanisms and selectivity patterns [10] [14] [21] [29]. Density functional theory calculations using various functionals including B3LYP, M06-2X, and wB97X-D4 have been extensively employed to investigate azide-alkyne cycloaddition pathways [10] [14] [29] [30].

The computational exploration of ambiphilic reactivity in azide cycloadditions reveals that transition state energies can be dissected into distortion and interaction components [10]. Distortion/interaction model analysis demonstrates that the origin of reactivity trends in cycloalkyne reactions stems from decreased distortion energies as ring size decreases [10]. Cycloalkynes exhibit significantly higher reactivity than cycloalkenes as dipolarophiles [10].

Activation barriers for azide cycloadditions with cycloalkynes decrease considerably with reduced ring size, from 29.2 kcal/mol for cyclononyne to 14.1 kcal/mol for cyclohexyne [10]. This trend reflects the increased strain in smaller cycloalkynes that facilitates cycloaddition reactions [10]. Substituent effects on cyclooctynes reveal that fluorine substitution produces the most dramatic reactivity changes [10].

Recent computational studies of metal-free azide-enaminone cycloaddition reactions using M06-2X/6-31+G(d,p) level theory indicate that reactions proceed through both 1,4- and 1,5-pathways [29]. The 1,4-pathway exhibits an activation free energy of approximately 30.3 kcal/mol, while the 1,5-pathway requires 39.5 kcal/mol [29]. These calculations successfully predict experimental observations regarding reaction yields and selectivity [29].

Transition state stabilization strategies have been identified for catalyst-free azide-alkyne cycloadditions through hyperconjugative assistance and hydrogen bonding interactions [21]. Hyperconjugative assistance for carbon-nitrogen bond formation can be maximized through antiperiplanar arrangement of propargylic sigma-acceptors relative to forming bonds [21]. This optimization leads to predicted rate accelerations of approximately one million-fold compared to simple azide cycloadditions [21].

The computational modeling of azide cycloadditions with guanidine substrates reveals extremely high activation barriers exceeding 50 kcal/mol for uncatalyzed reactions [33]. However, alternative activation methods such as photochemical processes or specific substituent modifications can significantly reduce these barriers [33]. Benzyl and perfluorophenyl substituents are predicted to have the greatest favorable effects on cycloaddition reactivity [33].

Comprehensive density functional theory studies comparing copper(I), silver(I), and gold(I) catalysts for azide-alkyne cycloadditions demonstrate varying thermodynamic and kinetic profiles [30]. The computational investigations include isotopic substitution effects, revealing that transition states are relatively insensitive to deuterium incorporation when both chlorine and phenyl substituents are present simultaneously [30].

XLogP3

2.2

Dates

Modify: 2024-04-14

Explore Compound Types